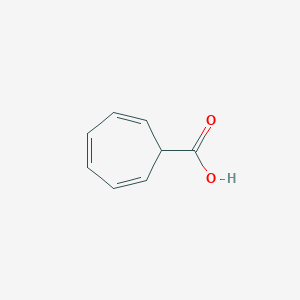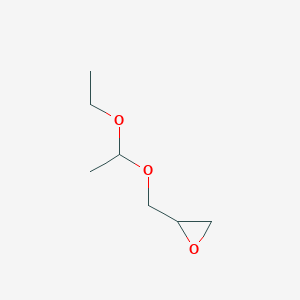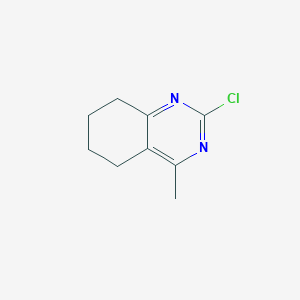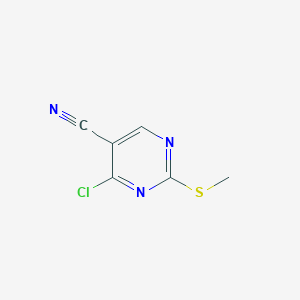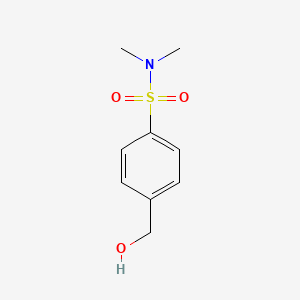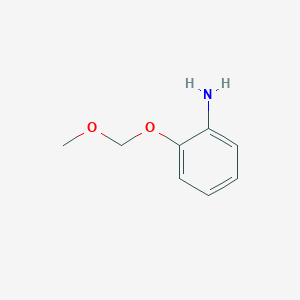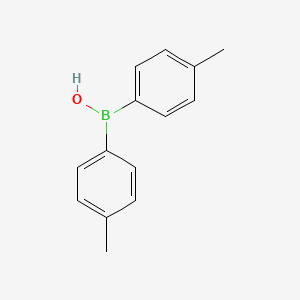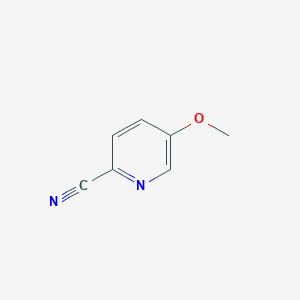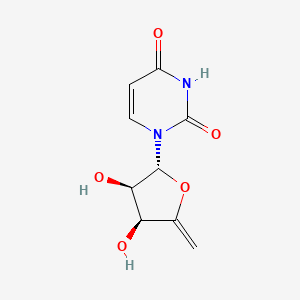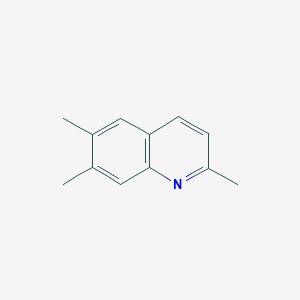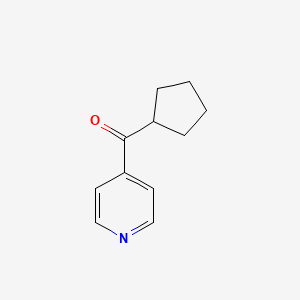
Cyclopentyl(pyridin-4-yl)methanone
説明
Cyclopentyl(pyridin-4-yl)methanone, also known as CPPM, is a cyclic ketone compound that has been used in a variety of scientific research applications. CPPM is a versatile compound that can be used for synthetic and analytical applications due to its unique properties.
科学的研究の応用
Synthesis and Structural Analysis
- Research dedicated to the synthesis and crystal structure analysis of compounds resulting from condensation reactions involving pyridine derivatives has revealed a series of compounds with potential antimicrobial and antioxidant activities. Notably, compounds demonstrated moderate antifungal activity, with significant effectiveness against Cryptococcus neoformans, suggesting their potential application in antibacterial and antifungal areas (Rusnac et al., 2020).
Antimicrobial and Antifungal Applications
- A study on the synthesis of indazol-2-yl(pyridin-4-yl)methanones from anti-tubercular drugs and their screening against Mycobacterium tuberculosis H37 Ra cell line revealed moderate anti-tubercular activity, comparable to standard drugs. This highlights their potential as anti-tubercular agents (Napoleon et al., 2015).
Catalysis and Polymerization
- Palladium(II) complexes containing bidentate N-cycloalkyl substituted compounds have been synthesized and characterized, showing high catalytic activity for the polymerization of methyl methacrylate (MMA). This research underscores the utility of these complexes in catalyzing the production of polymers with specific properties (Kim et al., 2014).
Chiral Intermediate Production
- Studies on the production of chiral intermediates like (S)-(4-Chlorophenyl)-(pyridin-2-yl)methanol, a key intermediate of the anti-allergic drug Betahistine, have demonstrated the efficiency of biocatalytic processes using isolated microorganisms. Such research showcases the application of these compounds in creating chiral intermediates for pharmaceuticals (Ni et al., 2012).
Green Chemistry and Efficient Synthesis
- The synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol in a liquid-liquid biphasic microreaction system represents a green, economic, and efficient method. This approach not only improves substrate tolerance and reduces product inhibition but also significantly reduces synthesis time, highlighting the importance of green chemistry principles in the synthesis of complex organic compounds (Chen et al., 2021).
作用機序
Target of Action
Compounds with similar structures, such as pyrido[3,4-g]quinazolines, have been identified as inhibitors of protein kinases like cdk2 .
Mode of Action
It’s worth noting that related compounds have shown to inhibit protein kinases by interacting with their active sites . This interaction can lead to changes in the protein’s function, potentially altering cellular processes.
Biochemical Pathways
If we consider the potential protein kinase inhibition, this could impact a variety of cellular processes, including cell cycle regulation, signal transduction, and apoptosis .
Result of Action
If it acts similarly to related compounds, it could potentially inhibit protein kinases, leading to alterations in cellular processes such as cell cycle progression and apoptosis .
生化学分析
Biochemical Properties
Cyclopentyl(pyridin-4-yl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain protein kinases, which are crucial for regulating cellular processes such as cell division and metabolism . The nature of these interactions often involves binding to the active site of the enzyme, thereby preventing its normal function.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the activity of key signaling pathways involved in cell proliferation and apoptosis . This modulation can lead to changes in gene expression profiles and metabolic fluxes within the cell.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules. It binds to the active sites of enzymes, leading to their inhibition or activation. This binding can result in changes in gene expression and subsequent alterations in cellular function . Additionally, this compound may interact with DNA or RNA, affecting transcription and translation processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but may degrade over extended periods . Long-term exposure to the compound can lead to sustained changes in cellular processes, which may be beneficial or detrimental depending on the context.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxicity or adverse effects . Threshold effects have been observed, where a specific dosage is required to achieve the desired biological response. Understanding these dosage effects is crucial for developing safe and effective therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism within the cell. These interactions can affect metabolic flux and the levels of specific metabolites . The compound’s metabolism may also influence its overall efficacy and safety as a therapeutic agent.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific tissues can impact its therapeutic potential and toxicity.
Subcellular Localization
This compound’s subcellular localization is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can influence its interactions with other biomolecules and its overall biological effects.
特性
IUPAC Name |
cyclopentyl(pyridin-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c13-11(9-3-1-2-4-9)10-5-7-12-8-6-10/h5-9H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWBBYZHHLIGOLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70484030 | |
| Record name | cyclopentyl(pyridin-4-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70484030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
60148-11-0 | |
| Record name | Cyclopentyl-4-pyridinylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60148-11-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | cyclopentyl(pyridin-4-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70484030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



